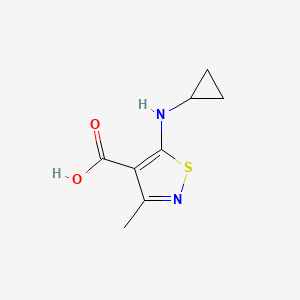

5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(8(11)12)7(13-10-4)9-5-2-3-5/h5,9H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSGNJMNLUYXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926271-61-6 | |

| Record name | 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a thiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 198.24 g/mol

- CAS Number : 926271-61-6

The compound features a thiazole ring and a cyclopropylamino group, which contribute to its distinctive chemical reactivity and biological activity.

Chemistry

5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Condensation Reactions : To form larger heterocyclic compounds.

- Substitution Reactions : To introduce different functional groups that enhance biological activity.

Biology

Research has indicated that this compound exhibits potential biological activities , notably:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have demonstrated promising results.

Medicine

The compound is being explored as a potential drug candidate due to its unique structural features. Its interactions with biological targets could lead to the development of novel therapeutics. Specific areas of interest include:

- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, leading to therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Effects | Investigate effects on macrophages | Reduction of TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Characteristics:

- Chemical Formula : C₈H₉N₃O₂S

- CAS Registry Number : 926271-61-6 .

- Availability : Offered in quantities of 50 mg (€611.00) and 500 mg (€1,702.00) by CymitQuimica, though larger quantities (1g, 250mg, 500mg) are discontinued .

Its carboxylic acid group enables derivatization into esters or amides, broadening its utility in medicinal chemistry .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic Core Differences: The thiazole core in the target compound contrasts with the triazolopyrimidine (926232-96-4) or oxadiazole (926269-07-0) cores in analogs. Thiazoles are more electron-deficient, enhancing reactivity in nucleophilic substitutions .

Functional Group Impact: Carboxylic acid vs. Acetic Acid (926232-02-2): The shorter chain in the target compound may reduce lipophilicity compared to the acetic acid derivative, influencing membrane permeability . Cyclopropylamino vs. Amide (3D-BMB27136): The cyclopropyl group’s rigidity could enhance binding specificity compared to flexible amide-linked structures .

Applications :

- The target compound’s combination of cyclopropyl and carboxylic acid groups is ideal for designing protease inhibitors or metal-chelating agents. In contrast, triazolopyrimidines (926232-96-4) are more commonly explored in kinase-targeted therapies .

Biological Activity

5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

- Molecular Formula: C₈H₁₀N₂O₂S

- Molecular Weight: 198.24 g/mol

- CAS Number: 926271-61-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's thiazole ring and cyclopropylamino group contribute to its unique reactivity and binding affinity.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes, which could be linked to its potential anticancer and antimicrobial properties. For instance, it has been studied for its ability to inhibit xanthine oxidase, an important enzyme in purine metabolism. The inhibition of this enzyme can lead to reduced production of uric acid, making it a candidate for treating conditions like gout .

Antimicrobial Properties

One of the key areas of investigation for this compound is its antimicrobial activity. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties. The specific activity of this compound against various microbial strains remains an area of ongoing research.

Anticancer Activity

The anticancer potential of this compound is being explored, particularly in relation to its effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Xanthine Oxidase Inhibition:

- Cytotoxicity Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Xanthine oxidase inhibitor | Moderate compared to febuxostat | Potential for gout treatment |

| 5-Amino-pyrazoles | Versatile in medicinal chemistry | Varies widely | Known for anticancer properties |

| Thiophene derivatives | Antimicrobial and anticancer | Varies widely | Common in pharmaceuticals |

Q & A

Q. What are the standard synthetic routes for 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid?

A common approach involves cyclocondensation of precursors (e.g., thiazole intermediates) with cyclopropylamine under reflux conditions. For example, analogous thiazole-carboxylic acid syntheses use sodium acetate as a catalyst in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Adjustments to substituent positions may require tailored protecting groups or modified reaction times.

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically employs a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropylamine integration.

- FT-IR to confirm carboxylic acid (-COOH) and thiazole ring vibrations.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in related pyrazole-carboxylic acid studies .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (e.g., argon) at -20°C in airtight containers to prevent hydrolysis or oxidation. Stability studies on analogous compounds suggest avoiding prolonged exposure to light, humidity, or acidic/basic conditions .

Q. What safety precautions are essential during handling?

Use fume hoods, nitrile gloves, and eye protection. Acute toxicity data for similar thiazole derivatives indicate potential respiratory and skin irritation. Neutralize spills with inert adsorbents (e.g., sand) and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Catalytic systems (e.g., palladium or copper) may enhance cyclopropane ring formation efficiency, as demonstrated in oxazolo-pyridine syntheses . Solvent optimization (e.g., switching from acetic acid to toluene) and microwave-assisted heating could reduce reaction times and improve scalability.

Q. What analytical challenges arise in distinguishing regioisomers or tautomeric forms?

Regioisomeric ambiguity (e.g., 4- vs. 5-carboxylic acid positioning) can be resolved via 2D NMR (COSY, NOESY) to assess spatial correlations. Tautomerism in the thiazole ring may require variable-temperature NMR or computational modeling (DFT) to map energy barriers .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal that:

- The cyclopropylamino group enhances metabolic stability by resisting cytochrome P450 oxidation.

- Methyl substitution at the 3-position sterically shields the thiazole ring, potentially reducing off-target interactions. Comparative analyses with imidazo[1,2-a]pyridines or benzoxazoles can highlight selectivity trends .

Q. What computational methods predict the compound’s reactivity or solubility?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects, with logP values estimated using software like COSMO-RS. Experimental validation via HPLC solubility profiling in polar aprotic solvents (e.g., DMSO) is critical .

Q. How can spectral discrepancies between theoretical and experimental data be resolved?

Discrepancies in IR or NMR peaks often arise from solvent effects or crystal packing. For example, X-ray structures may show hydrogen bonding not accounted for in gas-phase DFT calculations. Hybrid approaches (e.g., PCM solvent models in DFT) improve agreement between computed and observed spectra .

Q. What strategies mitigate degradation during in vitro assays?

Buffering agents (e.g., HEPES at pH 7.4) and antioxidants (e.g., ascorbic acid) stabilize the compound in biological matrices. LC-MS/MS monitoring identifies degradation products, such as hydrolyzed cyclopropylamine or oxidized thiazole intermediates .

Methodological Notes

- Synthesis References : Adapt protocols from and , adjusting amine equivalents and purification steps.

- Analytical Cross-Validation : Combine experimental data () with computational tools for robust structural assignments.

- Safety Protocols : Align with for hazard mitigation, even if toxicity data for the exact compound are limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.